molecular formula C13H16N2 B13522128 2-(1-Benzylpyrrolidin-2-yl)acetonitrile

2-(1-Benzylpyrrolidin-2-yl)acetonitrile

Cat. No.: B13522128
M. Wt: 200.28 g/mol
InChI Key: FSNSUSQYNLCLRF-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-2-yl)acetonitrile is a chemical compound that has garnered attention due to its diverse applications in various scientific fields. It is characterized by a pyrrolidine ring substituted with a benzyl group and an acetonitrile group. This compound is known for its potential implications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpyrrolidin-2-yl)acetonitrile typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the introduction of the acetonitrile group. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran or dichloromethane.

    Base: Sodium hydride or potassium carbonate.

    Temperature: Reflux conditions or room temperature depending on the specific reaction step.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzylpyrrolidin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.

Scientific Research Applications

2-(1-Benzylpyrrolidin-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The benzyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2-(1-Benzylpyrrolidin-3-yl)acetonitrile
  • 2-(1-Methylpyrrolidin-2-yl)acetonitrile
  • 2-(1-Phenylpyrrolidin-2-yl)acetonitrile

Comparison: 2-(1-Benzylpyrrolidin-2-yl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-2-yl)acetonitrile

InChI

InChI=1S/C13H16N2/c14-9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2

InChI Key

FSNSUSQYNLCLRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CC#N

Origin of Product

United States

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